2-(Pyrrolidin-3-yloxy)acetonitrile
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Overview
Description
2-(Pyrrolidin-3-yloxy)acetonitrile: is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group through an oxygen atom The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)acetonitrile typically involves the reaction of pyrrolidine with a suitable acetonitrile derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with chloroacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
2-(Pyridin-3-yloxy)acetonitrile: Similar structure with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-3-yloxy)acetonitrile is unique due to the presence of both the pyrrolidine ring and the nitrile group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxyacetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-4-9-6-1-3-8-5-6/h6,8H,1,3-5H2 |
InChI Key |
SFDWNRRSVDBYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC#N |
Origin of Product |
United States |
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